2-[2-(Dimethylamino)ethyl]-1-indanone chemical properties
2-[2-(Dimethylamino)ethyl]-1-indanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of 2-[2-(Dimethylamino)ethyl]-1-indanone
This document provides a comprehensive technical overview of 2-[2-(Dimethylamino)ethyl]-1-indanone, a compound of interest for researchers in medicinal chemistry and drug development. This guide moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis, and analysis, reflecting field-proven insights and established laboratory practices.
Introduction and Strategic Importance
2-[2-(Dimethylamino)ethyl]-1-indanone belongs to the indanone class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] The indanone scaffold is a core component of numerous pharmacologically active molecules, including the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[1]
This specific derivative is identified as an impurity of Dimethindene, a known histaminic H1 receptor antagonist.[2][3] Its structural characterization and synthesis are therefore critical for pharmaceutical quality control and for exploring its own potential pharmacological activities. Understanding its properties is essential for both ensuring the purity of related active pharmaceutical ingredients (APIs) and for investigating new therapeutic agents.
Physicochemical and Spectroscopic Profile
The fundamental chemical properties of 2-[2-(Dimethylamino)ethyl]-1-indanone dictate its behavior in experimental settings. These properties are summarized below. The presence of a tertiary amine imparts basicity (predicted pKa of 9.41±0.28) and influences its solubility, while the indanone core defines its spectroscopic signature.[2][3]
| Property | Value | Source |
| CAS Number | 3409-21-0 | [2][4] |
| Molecular Formula | C₁₃H₁₇NO | [2][4] |
| Molecular Weight | 203.28 g/mol | [4][5] |
| Appearance | Red to Very Dark Red Semi-Solid | [2][3] |
| Boiling Point | 302.3±11.0 °C (Predicted) | [2][4] |
| Density | 1.054±0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 9.41±0.28 (Predicted) | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| Storage Conditions | -20°C Freezer | [2][4] |
Synthesis and Purification: A Mechanistic Approach
The core of the synthesis is a two-step process: deprotonation of 1-indanone at the alpha-carbon (C2) to form a nucleophilic enolate, followed by an Sₙ2 reaction with an appropriate electrophile.
Experimental Protocol: Synthesis
Objective: To synthesize 2-[2-(Dimethylamino)ethyl]-1-indanone via enolate alkylation.
Step 1: Enolate Formation (Deprotonation)
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to prevent side reactions and ensure kinetic control of the deprotonation.
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Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The excess base ensures complete conversion to the enolate.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Step 2: Alkylation (Sₙ2 Reaction)
-
To the enolate solution at -78 °C, add a solution of 2-(dimethylamino)ethyl chloride (1.2 eq) in anhydrous THF dropwise. The electrophile is added in slight excess to drive the reaction to completion.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This provides sufficient time and energy for the Sₙ2 reaction to proceed.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes the base.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
Protocol Rationale and Self-Validation
This protocol is designed to be self-validating. The use of an inert atmosphere and anhydrous solvents is critical because the enolate intermediate is highly reactive with water and oxygen. The success of each step can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.
Purification Protocol
The crude product, containing the desired compound along with unreacted starting materials and potential side products, requires purification.
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Method: Flash column chromatography is the method of choice due to the difference in polarity between the nonpolar 1-indanone and the more polar, basic product.
-
Stationary Phase: Silica gel is used as the polar stationary phase.
-
Mobile Phase: A gradient elution system starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective. A small amount of a tertiary amine like triethylamine (e.g., 1%) should be added to the mobile phase.
-
Causality: The triethylamine is essential to prevent the basic product from streaking on the acidic silica gel, ensuring sharp, well-defined bands and efficient separation.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical step. A multi-technique approach provides the highest level of confidence.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
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¹H NMR: Expected signals include multiplets in the aromatic region (7-8 ppm) for the benzene ring protons, a multiplet for the chiral proton at C2, and distinct signals for the two methylene groups and the six N-methyl protons of the side chain.
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¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) will be observed downfield (~200 ppm). Other signals will correspond to the aromatic carbons and the aliphatic carbons of the indanone ring and the side chain. Techniques like DEPT can confirm the number of protons attached to each carbon.[6]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass (203.1310 Da).[4]
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Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid would be suitable. Purity is determined by integrating the peak area of the main component relative to the total peak area at a specific UV wavelength.
Pharmacological Context and Potential Applications
The primary documented relevance of 2-[2-(Dimethylamino)ethyl]-1-indanone is as an impurity related to the antihistamine drug Dimethindene.[2][3] This has two major implications for drug development:
-
Regulatory Compliance: As a potential impurity, its synthesis is necessary to create an analytical standard. This standard is used to develop and validate methods for detecting and quantifying its presence in the final Dimethindene API, ensuring the drug product meets strict safety and quality standards set by regulatory bodies.
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Pharmacological Activity: Given its structural similarity to Dimethindene and its classification as a potential histaminic H1 receptor antagonist, the compound itself may possess antihistaminic properties.[2][3] Further investigation could explore its efficacy and selectivity as a standalone therapeutic agent. The indanone core is a versatile scaffold for targeting various biological systems, including adenosine receptors, which are implicated in neurological conditions.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-[2-(Dimethylamino)ethyl]-1-indanone is not widely available, prudent safety protocols can be established based on data for the parent 1-indanone and general laboratory chemicals.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[8][11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended.[10] The specified storage condition is a -20°C freezer, which helps maintain its long-term stability.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
By adhering to these guidelines, researchers can safely handle this compound while exploring its full potential in their scientific endeavors.
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